molecular formula C8H5ClO2 B179910 2-Chloroisophthalaldehyde CAS No. 170879-73-9

2-Chloroisophthalaldehyde

Cat. No.: B179910
CAS No.: 170879-73-9
M. Wt: 168.57 g/mol
InChI Key: FCORNWNKZWNPOX-UHFFFAOYSA-N
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Description

2-Chloroisophthalaldehyde is a chemical compound belonging to the family of isophthalaldehydes. It is characterized by the presence of a chlorine atom attached to the benzene ring, along with two formyl groups. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroisophthalaldehyde can be synthesized through various methods. One common method involves the chlorination of isophthalaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2-Chloroisophthalic acid.

    Reduction: 2-Chloroisophthalyl alcohol.

    Substitution: Various substituted isophthalaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloroisophthalaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroisophthalaldehyde involves its interaction with specific molecular targets. The formyl groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

    Isophthalaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Terephthalaldehyde: Has formyl groups at the para positions, leading to different reactivity and applications.

    Phthalaldehyde: Has formyl groups at the ortho positions, resulting in distinct chemical behavior.

Uniqueness: 2-Chloroisophthalaldehyde is unique due to the presence of both formyl groups and a chlorine atom on the benzene ring. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chlorobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCORNWNKZWNPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454954
Record name 2-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170879-73-9
Record name 2-Chlorobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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